Hydrogen-Bond Acceptor Capacity
2,5,6-Triamino-4-morpholinopyrimidine possesses seven hydrogen-bond acceptor (HBA) sites, compared to five for the non-morpholine analog 2,4,6-triaminopyrimidine (CAS 1004-38-2), while both compounds retain three hydrogen-bond donor (HBD) sites . The 40% increase in acceptor capacity (7 vs. 5) is attributable to the morpholine ring oxygen and the additional nitrogen lone pairs, which directly enhance aqueous solubility and expand the supramolecular interaction repertoire for co-crystallization and receptor binding [1].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBA = 7 (2,5,6-triamino-4-morpholinopyrimidine) |
| Comparator Or Baseline | HBA = 5 (2,4,6-triaminopyrimidine, CAS 1004-38-2) |
| Quantified Difference | ΔHBA = +2 (40% increase in acceptor sites) |
| Conditions | Calculated molecular properties; both compounds assessed under standard chemical informatics models via vendor specification sheets (A2B Chem, ChemSrc). |
Why This Matters
Higher HBA count predicts superior aqueous solubility and greater potential for hydrogen-bond-directed interactions in biological target engagement and crystal engineering, directly influencing procurement decisions for solubility-sensitive applications.
- [1] Lemmerer A, Reddy CM, et al. Structural insights into supramolecular interactions in isostructural salts of 2,4,6-triaminopyrimidinium with various heterocyclic carboxylates. Acta Crystallographica Section B, 2024. Discussion of multiple hydrogen-bond donors and acceptors in triaminopyrimidines. View Source
